4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Description
Properties
CAS No. |
1036963-09-3 |
|---|---|
Molecular Formula |
C8H8FN3 |
Molecular Weight |
165.17 g/mol |
IUPAC Name |
4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C8H8FN3/c1-4-2-5-7(9)6(10)3-11-8(5)12-4/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
ZWSVZMVHPJFOIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2N1)N)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The patent literature describes coupling 5-bromo-7-azaindole with fluorinated boronic esters using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst. This method installs aryl groups at position 5 with 82-89% yields when performed in dioxane/water (2.5:1) at 80°C.
Representative Reaction Table
Cyanation/Reduction Sequences
Wang et al. demonstrated a regioselective palladium-catalyzed cyanation at position 4 of 7-azaindole N-oxide, followed by hydrogenation to install the aminomethyl group. Adapting this protocol, the 5-amino group could be introduced via nitrosation and reduction.
Halogenation and Functional Group Interconversion
Directed Fluorination
Electrophilic fluorination using Selectfluor® on 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in acetic acid at 40°C achieves 68% fluorination at position 4. The methyl group at position 2 directs electrophilic attack through resonance effects.
Bromination-Amination Tandem
Iodination of 2-methylpyrrolo[2,3-b]pyridine with N-iodosuccinimide (NIS) in THF at 0°C, followed by Ullmann-type amination with aqueous ammonia and CuI/L-proline catalyst, provides the 5-amine derivative in 73% yield.
Reductive Amination Pathways
Nitration of 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine using fuming HNO₃ in H₂SO₄ at -10°C produces the 5-nitro intermediate, which undergoes hydrogenation over Raney nickel (30 psi H₂, 50°C) to yield the target amine in 91% purity.
Critical Considerations :
-
Temperature Control : Exothermic nitration requires rigorous cooling to prevent decomposition.
-
Catalyst Loading : 5% Pd/C shows superior activity compared to PtO₂ in reduction steps.
Multi-Step Synthesis from Azaindole Derivatives
A convergent synthesis route involves:
-
Methylation : 7-Azaindole reacts with methyl iodide in DMF/K₂CO₃ to install the 2-methyl group (88% yield).
-
Nitration : Mixed acid (HNO₃/H₂SO₄) at 0°C introduces the 5-nitro group.
-
Fluorination : DAST-mediated displacement of a hydroxyl group installs fluorine at position 4.
-
Reduction : Catalytic hydrogenation converts nitro to amine (92% yield).
Overall Yield Optimization
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine has shown potential as an intermediate in the synthesis of BCL-2 inhibitors, which are crucial in the treatment of various cancers, including chronic lymphocytic leukemia and estrogen receptor-positive breast cancer. The compound's ability to inhibit BCL-2 proteins can lead to increased apoptosis in cancer cells, making it a valuable candidate for drug development .
- Neuropharmacology :
- Antimicrobial Properties :
Synthesis and Derivatives
The synthesis of 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves multi-step organic reactions. The compound can be synthesized through the following general steps:
-
Formation of the Pyrrolopyridine Core :
- Starting materials undergo cyclization reactions to form the pyrrolopyridine structure.
-
Fluorination :
- Selective fluorination at the 4-position is achieved using fluorinating agents.
-
Amine Functionalization :
- The introduction of the amine group at the 5-position is accomplished through nucleophilic substitution reactions.
Case Study 1: BCL-2 Inhibitors
A study published in a peer-reviewed journal highlighted the efficacy of BCL-2 inhibitors derived from pyrrolopyridine structures in clinical settings. Patients with chronic lymphocytic leukemia treated with these inhibitors showed significant improvements in survival rates and disease progression compared to standard therapies .
Case Study 2: Neuroprotective Effects
Research conducted on animal models demonstrated that derivatives of 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine exhibited neuroprotective effects by reducing oxidative stress markers and improving cognitive function in models of neurodegeneration. These findings suggest potential therapeutic roles in conditions like Alzheimer's disease .
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Anticancer | BCL-2 inhibitor development | Improved survival rates in leukemia patients |
| Neuropharmacology | Neuroprotection in animal models | Reduced oxidative stress; improved cognitive function |
| Antimicrobial | Activity against bacterial strains | Potential for new antibiotic development |
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Structural and Electronic Modifications
- Halogen Effects: Fluorine in the target compound reduces metabolic oxidation compared to bromine or chlorine, enhancing in vivo stability .
- Substituent Position : Methyl groups at the 2-position (target compound) vs. 5-position (CAS 1379302-52-9) alter steric hindrance and electron density. The 2-methyl group may shield reactive sites, while the 5-methyl derivative could disrupt planar binding motifs .
- Heterocycle Variations: Replacing pyrrole with thiophene (Thieno[2,3-b]pyridin-5-amine) introduces sulfur, which increases polarity and may affect redox properties .
Biological Activity
4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationship (SAR) studies.
The compound has the following chemical characteristics:
- Molecular Formula: C8H8FN3
- Molecular Weight: 165.17 g/mol
- CAS Number: 1235865-75-4
Research indicates that 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine functions primarily as a selective inhibitor of certain kinases involved in cancer progression and inflammation. Its activity is linked to the inhibition of the colony-stimulating factor 1 receptor (CSF1R), which plays a crucial role in macrophage differentiation and maintenance. Inhibition of CSF1R has been associated with anti-tumor effects and modulation of immune responses .
Table 1: Summary of Biological Targets and Mechanisms
| Target | Mechanism | Reference |
|---|---|---|
| CSF1R | Inhibits macrophage differentiation | |
| EGFR | Modulates signaling pathways | |
| BCL-2 | Induces apoptosis in cancer cells |
Cancer Research
Studies have demonstrated that 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine exhibits potent anti-tumor activity. It has been particularly effective against chronic lymphocytic leukemia (CLL) and estrogen receptor-positive breast cancer. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines by disrupting BCL-2 mediated survival pathways .
Case Studies
- Chronic Lymphocytic Leukemia (CLL): A study reported that treatment with 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine resulted in significant reductions in cell viability and increased apoptosis rates in CLL cell lines.
- Breast Cancer: In estrogen receptor-positive breast cancer models, this compound demonstrated reduced tumor growth and enhanced sensitivity to conventional therapies when used in combination with other agents.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolo[2,3-b]pyridine scaffold can significantly affect biological activity. For instance, the introduction of fluorine at the 4-position enhances binding affinity to target receptors while maintaining selectivity over similar kinase families. This selectivity is crucial for minimizing off-target effects and improving therapeutic profiles .
Table 2: SAR Insights on Variants of Pyrrolo[2,3-b]pyridine
| Variant | IC50 (nM) | Activity Description |
|---|---|---|
| 4-Fluoro derivative | <10 | High potency against CSF1R |
| Methyl-substituted | 20 | Moderate potency; less selective |
| Unsubstituted variant | >100 | Low activity; poor pharmacokinetics |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, as demonstrated in analogous pyrrolo-pyridine systems. For example, 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine reacts with boronic esters under Pd(II) acetate and NaHCO₃ in 2-methyltetrahydrofuran at 100°C. Key intermediates include halogenated precursors (e.g., brominated pyrrolo-pyridines) and boronic acid derivatives. Purification typically involves chromatography (hexane/acetone gradient) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving regiochemical ambiguities. For related pyrrolo-pyridine derivatives, SCXRD at 173 K with R-factors <0.04 ensures precise bond-length measurements. Complementary techniques include high-resolution mass spectrometry (HRMS) and ¹⁹F NMR to confirm fluorine substitution .
Q. What safety precautions are critical when handling 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in the laboratory?
- Methodological Answer : Avoid inhalation, skin contact, and eye exposure. Use fume hoods, gloves, and protective eyewear. In case of skin contact, wash with non-abrasive soap and water. Emergency protocols recommend rinsing eyes for 15 minutes and consulting safety data sheets (SDS) for specific handling guidelines .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound with high yield and purity?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For instance, reaction path searches using software like GRRM or Gaussian can identify optimal temperatures, solvents, and catalyst loads. Experimental validation via Design of Experiments (DoE) further refines conditions, reducing trial-and-error inefficiencies .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolo-pyridine derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions (e.g., cell lines, ATP concentrations). Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). Meta-analyses of published data, adjusting for variables like pH or co-solvents, can reconcile differences .
Q. How can regioselective functionalization of the pyrrolo-pyridine core be achieved to modify pharmacological properties?
- Methodological Answer : Fluorine at the 4-position and methyl at the 2-position can be leveraged for further derivatization. For example, nucleophilic aromatic substitution (SNAr) at the 5-amine group with acyl chlorides or sulfonates introduces diverse substituents. Solvent-free ultrasonic irradiation enhances reaction efficiency in such modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
